4-((Quinolin-6-yloxy)methyl)aniline
Description
Properties
CAS No. |
656820-78-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(quinolin-6-yloxymethyl)aniline |
InChI |
InChI=1S/C16H14N2O/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-10H,11,17H2 |
InChI Key |
XUDZOXBBFIFWLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCC3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Quinolin 6 Yloxy Methyl Aniline
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. actascientific.comresearchgate.net For 4-((Quinolin-6-yloxy)methyl)aniline, the analysis reveals key disconnections and the necessary functional group interconversions.
Key Disconnections and Synthons
The most logical primary disconnection is at the ether linkage (C-O bond), as its formation via reactions like the Williamson ether synthesis is a reliable and well-established method. amazonaws.com This disconnection yields two primary synthons: a quinolin-6-yloxy anion and a 4-(aminomethyl)phenyl cation.
The corresponding synthetic equivalents for these synthons are 6-hydroxyquinoline (B46185) and a 4-(halomethyl)aniline derivative (e.g., 4-(bromomethyl)aniline), respectively.
A secondary disconnection breaks down the quinoline (B57606) ring itself, suggesting precursors such as a substituted aniline (B41778) that can undergo cyclization. Similarly, the aniline portion can be traced back to simpler aromatic precursors.
| Target Molecule | Key Disconnection | Synthons | Synthetic Equivalents |
| This compound | Ether C-O Bond | Quinolin-6-yloxy anion & 4-(aminomethyl)phenyl cation | 6-Hydroxyquinoline & 4-(Bromomethyl)aniline (B1589297) (or a protected version) |
| 6-Hydroxyquinoline | Quinoline Ring | Substituted Aniline & α,β-Unsaturated Carbonyl | p-Aminophenol & Glycerol (Skraup) or Acrolein (Doebner-von Miller) |
| 4-(Aminomethyl)aniline | C-N Bond | 4-Methylbenzoyl derivative | p-Tolunitrile or 4-Methylbenzoyl chloride |
Functional Group Interconversions (FGI) in Retrosynthesis
Functional group interconversions (FGI) are crucial steps in a synthetic plan, allowing for the transformation of one functional group into another to facilitate the desired bond formations. fiveable.mesolubilityofthings.comic.ac.uk In the synthesis of the target molecule, a key FGI consideration is the protection of the amine group in the aniline fragment.
The primary amine of 4-(aminomethyl)aniline is nucleophilic and would compete with the phenoxide in the Williamson ether synthesis. Therefore, a protection strategy is necessary. The amine could be masked as a less reactive functional group, such as a nitro group or an amide, which can be reduced or hydrolyzed, respectively, in a later step to reveal the desired amine. For instance, starting with 4-nitrobenzyl bromide, the ether linkage can be formed first, followed by the reduction of the nitro group to an amine. scribd.comyoutube.com
Classical and Contemporary Synthetic Routes to the Core Structure
The construction of this compound relies on the effective synthesis of its two main components: the quinoline core and the aniline-containing side chain, followed by their strategic coupling.
Strategies for Quinoline Moiety Formation (e.g., Skraup, Doebner-von Miller, Gould-Jacobs Cyclization)
The quinoline ring system is a ubiquitous heterocycle, and numerous methods for its synthesis have been developed since the 19th century. nih.govrsc.org For the required 6-hydroxyquinoline intermediate, several classical named reactions are applicable.
Skraup Synthesis : This is one of the oldest and most direct methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. nih.gov To produce 6-hydroxyquinoline, p-aminophenol would be the logical starting aniline derivative. The harsh conditions, however, can sometimes lead to low yields.
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds instead of glycerol. nih.govbenthamdirect.com For instance, reacting p-aminophenol with acrolein under acidic conditions would yield the desired 6-hydroxyquinoline. This method can be prone to polymerization of the unsaturated carbonyl compound. nih.gov
Gould-Jacobs Reaction : This reaction is particularly useful for synthesizing 4-hydroxyquinolines, which can then be further functionalized. wikipedia.orgpreprints.org It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org While not a direct route to 6-hydroxyquinoline, modifications and subsequent chemical transformations could potentially lead to the desired structure.
| Quinoline Synthesis Method | Starting Materials for 6-Hydroxyquinoline | General Conditions |
| Skraup Synthesis | p-Aminophenol, Glycerol | Concentrated H₂SO₄, Oxidizing agent (e.g., nitrobenzene) nih.gov |
| Doebner-von Miller Reaction | p-Aminophenol, Acrolein | Acid catalyst (e.g., HCl, H₂SO₄) nih.govbenthamdirect.com |
| Gould-Jacobs Reaction | Substituted Aniline, Diethyl ethoxymethylenemalonate | High temperatures for cyclization wikipedia.orgjasco.ro |
Introduction of the Aniline and Oxy-Methyl Linker
The formation of the ether linkage and the introduction of the aniline moiety is typically achieved via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves the reaction of the sodium or potassium salt of 6-hydroxyquinoline (the nucleophile) with an electrophilic partner containing the aniline fragment.
A plausible route involves the following steps:
Preparation of the Alkoxide : 6-hydroxyquinoline is treated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group and form the more nucleophilic quinolin-6-olate.
Preparation of the Electrophile : A suitable electrophile is 4-(bromomethyl)aniline where the amine is protected, for example, as a phthalimide (B116566) or a tert-butoxycarbonyl (Boc) group to prevent side reactions. Alternatively, one could start with 4-nitrobenzyl bromide and reduce the nitro group to an amine after the etherification.
Nucleophilic Substitution (Williamson Ether Synthesis) : The quinolin-6-olate is reacted with the protected 4-(halomethyl)aniline or 4-nitrobenzyl halide. This Sₙ2 reaction forms the ether linkage.
Deprotection : The protecting group on the aniline nitrogen is removed under appropriate conditions (e.g., acid for Boc, hydrazine (B178648) for phthalimide) to yield the final product, this compound.
Novel Synthetic Approaches and Methodological Advancements
While classical methods provide a solid foundation for the synthesis of quinolines, modern advancements focus on improving efficiency, reducing reaction times, and employing more environmentally friendly conditions. acs.orgmdpi.com
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. nih.govyoutube.comhilarispublisher.com Both the classical quinoline syntheses (Skraup, Doebner-von Miller, Gould-Jacobs) and the Williamson ether synthesis can be significantly accelerated using microwave technology. researchgate.nettsijournals.commdpi.comnih.govjetir.org For instance, the Gould-Jacobs reaction, which traditionally requires high temperatures and long reflux times, can be completed in minutes under microwave irradiation, often with higher yields. jasco.roresearchgate.net
Novel Catalytic Systems : There is a growing interest in developing new catalytic systems, including the use of nanocatalysts, for quinoline synthesis. acs.orgnih.gov These catalysts can offer higher activity, selectivity, and recyclability compared to traditional acid catalysts. For example, various metal-based nanocatalysts have been shown to effectively catalyze the Friedländer annulation and other quinoline-forming reactions under greener conditions. mdpi.comnih.gov
Flow Chemistry : Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters like temperature and pressure. The Gould-Jacobs reaction has been successfully adapted to flow chemistry, allowing for controlled high-temperature synthesis with improved regioselectivity.
These modern approaches hold promise for the more efficient and sustainable synthesis of this compound and its derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including quinolines and their derivatives. tandfonline.comresearchgate.netnih.gov The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, where the alkoxide of 6-hydroxyquinoline reacts with a suitable 4-(halomethyl)aniline derivative under microwave irradiation.
A plausible microwave-assisted approach would involve the reaction of 6-hydroxyquinoline with 4-(bromomethyl)aniline or a protected precursor. The use of microwave heating can significantly reduce the reaction time from several hours, as is common in conventional heating methods, to mere minutes. nih.gov This rapid heating, combined with the ability to reach higher temperatures in sealed vessels, often leads to cleaner reactions and higher product yields.
For instance, a comparative study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines demonstrated a significant reduction in reaction time from 12 hours under classical heating to 20 minutes with microwave irradiation, along with an increase in yield. nih.gov Similar advantages can be anticipated for the synthesis of the target ether linkage in this compound.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related Quinazoline (B50416) Derivative
| Method | Reaction Time | Yield | Reference |
| Classical Heating | 12 hours | Low | nih.gov |
| Microwave Irradiation | 20 minutes | High | nih.gov |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and employing energy-efficient processes. tandfonline.comresearchgate.netresearchgate.nettandfonline.com
While transition-metal-catalyzed cross-coupling reactions are common in the synthesis of complex organic molecules, there is a growing interest in developing metal-free alternatives to avoid potential metal contamination in the final products and reduce environmental concerns. The synthesis of this compound can be envisioned under metal-free conditions.
The key ether bond formation can be achieved through a classical Williamson ether synthesis, which is inherently a metal-free reaction, involving the reaction of the sodium or potassium salt of 6-hydroxyquinoline with a 4-(halomethyl)aniline derivative. Furthermore, the synthesis of the quinoline core itself can be accomplished using metal-free methods. For example, the Friedländer annulation, a condensation reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be performed under catalyst-free or organocatalyzed conditions. mdpi.com Recent advancements have also demonstrated the synthesis of aminated isoquinoline (B145761) frameworks in an aqueous medium without the need for any metal catalyst. rsc.orgresearchgate.net
The choice of solvents and catalysts plays a crucial role in the greenness of a synthetic process. For the synthesis of this compound, environmentally benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) could be employed. tandfonline.com The use of water as a solvent is particularly attractive due to its low cost, non-flammability, and minimal environmental impact.
In terms of catalysts, organocatalysts or solid-supported acid catalysts can be utilized for various steps in the synthesis. For example, p-toluenesulfonic acid (p-TSA) is a commonly used and relatively benign acid catalyst for cyclization and condensation reactions in quinoline synthesis. researchgate.net The use of reusable solid catalysts can also simplify product purification and reduce waste.
Derivatization Strategies and Analogue Synthesis
The development of analogues of this compound through derivatization is a key strategy for exploring structure-activity relationships and optimizing its properties for various applications. Modifications can be targeted at both the quinoline ring and the aniline moiety.
Modifications at the Quinoline Ring
The quinoline ring of this compound offers several positions for substitution, allowing for the introduction of a wide range of functional groups. The starting material, 6-hydroxyquinoline, can be derivatized prior to the etherification step, or modifications can be made to the final compound.
Electrophilic aromatic substitution reactions on the quinoline ring can introduce substituents such as nitro, halogen, or alkyl groups. The position of substitution will be directed by the existing substituents on the ring. For instance, nitration of 6-hydroxyquinoline would likely lead to substitution at the 5- or 7-position. These nitro derivatives can then be reduced to the corresponding amino groups, which can be further functionalized.
Furthermore, the nitrogen atom of the quinoline ring can be quaternized to form quinolinium salts, which can alter the solubility and electronic properties of the molecule. The synthesis of various substituted quinolines is a well-established field, providing a toolbox of reactions that can be applied to generate a library of analogues. nih.govnih.gov
Substitutions on the Aniline Moiety
The aniline moiety of this compound is another prime site for chemical modification. The primary amino group can be acylated, alkylated, or used as a handle for the introduction of various substituents through diazotization reactions.
In the context of drug discovery, particularly for kinase inhibitors, the substitution pattern on the aniline ring is crucial for modulating potency and selectivity. cambridge.org Structure-activity relationship studies on related aniline-containing compounds have shown that the introduction of different substituents at the ortho, meta, and para positions of the aniline ring can significantly impact biological activity. researchgate.netnih.gov For example, the introduction of small hydrophobic groups or hydrogen bond donors/acceptors can influence the binding affinity to a target protein.
Table 2: Potential Derivatization of the Aniline Moiety
| Position of Substitution | Type of Substituent | Potential Impact |
| Ortho | Small alkyl, Halogen | Steric hindrance, altered electronics |
| Meta | Hydrogen bond donor/acceptor | Improved binding affinity |
| Para | Hydrophobic group | Enhanced potency, altered solubility |
| Amino Group | Acyl, Sulfonyl, Urea | Modified physicochemical properties |
Variations of the Oxy-Methyl Linker
The oxy-methyl linker (-O-CH₂-) in this compound is a critical structural motif that dictates the spatial relationship and electronic interaction between the quinoline core and the aniline moiety. Modifications to this linker are a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, flexibility, and biological activity. Research into quinoline-based compounds has explored several alternatives to the standard oxy-methyl bridge, leading to the synthesis of analogues with distinct connectivity. These variations include direct ether linkages, amino linkers, and hydroxylated methylene (B1212753) bridges.
One of the most direct variations involves the removal of the methylene group to form a direct ether linkage (-O-) between the quinoline and the phenyl ring. An example of this can be seen in the synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. The preparation of this compound typically involves the nucleophilic substitution reaction between a 4-chloroquinoline (B167314) derivative and a p-aminophenol derivative. chemicalbook.comtdcommons.org For instance, 4-chloro-6,7-dimethoxyquinoline (B44214) can be reacted with 4-aminophenol (B1666318) in the presence of a base to yield the target diaryl ether. tdcommons.org
Another significant class of variation replaces the ether oxygen with a nitrogen atom, creating an amino linker (-NH-). This results in 4-anilinoquinoline derivatives, which have been synthesized and evaluated for various therapeutic purposes. nih.gov The synthesis of these compounds generally involves the reaction of a 4-chloroquinoline with a substituted aniline. nih.gov This substitution changes the geometry and hydrogen bonding capability of the linker compared to the original oxy-methyl group.
Further modifications can introduce functionality onto the linker itself. The hydroxymethyl linker (-CH(OH)-) is a notable example, found in natural alkaloids like quinine, where a (R)-(6-Methoxyquinolin-4-yl) core is connected to a quinuclidine (B89598) ring via this group. mdpi.com This introduces a chiral center and a hydrogen bond donor/acceptor group directly within the linker, significantly altering its interaction potential. The synthesis of such linkers can be achieved through the reduction of corresponding ketone precursors.
The table below summarizes key variations of the linker connecting the quinoline scaffold to an aromatic or cyclic system.
Table 1: Variations of the Linker Between Quinoline and Adjoined Moieties
| Linker Type | Linker Structure | Example Compound | Key Synthetic Precursors | Primary Reaction Type |
|---|---|---|---|---|
| Direct Ether | -O- | 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline chemicalbook.comtdcommons.org | 4-Chloro-6,7-dimethoxyquinoline and 4-Aminophenol | Nucleophilic Aromatic Substitution |
| Amino | -NH- | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one nih.gov | 2-Acetyl-4-chloroquinoline and 4-(Benzyloxy)aniline | Nucleophilic Aromatic Substitution |
| Hydroxymethyl | -CH(OH)- | (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol (Quinine) mdpi.com | Mefloquine (related synthesis) | Reduction of Ketone |
| Hydroxymethyl (Acyclic) | -CH₂OH | 4-[(3-chloro-4-methoxybenzyl)amino]-8-cyclopropyl-3-(hydroxymethyl) quinoline-6-carbonitrile (B150825) nih.gov | Corresponding quinoline ester | Ester Reduction |
Exploration of Biological Activities and Molecular Mechanisms in Vitro and Cellular Studies
In Vitro Biological Target Identification and Validation
In vitro studies are crucial for the initial identification of a compound's biological targets at the molecular level. These assays, conducted in a controlled environment outside of a living organism, can pinpoint interactions with specific enzymes, receptors, and other proteins.
The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with various enzymes, and derivatives of this structure have been extensively studied as enzyme inhibitors. While specific enzyme inhibition data for 4-((Quinolin-6-yloxy)methyl)aniline is not extensively detailed in the available literature, the activities of structurally related compounds provide valuable insights. For instance, a series of 4-anilinoquinazoline (B1210976) derivatives, which share the 4-anilino structural motif, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Docking studies of these compounds revealed that the quinazoline (B50416) ring system inserts into the ATP-binding pocket of EGFR, forming crucial hydrogen bonds with key amino acid residues like Thr766 and Met769. nih.gov
Furthermore, other quinoline derivatives have demonstrated inhibitory activity against DNA topoisomerase II, an enzyme critical for DNA replication and a key target in cancer chemotherapy. nih.gov Certain podophyllotoxin (B1678966) derivatives bearing a substituted aniline (B41778) at the 4β-position have shown significant inhibition of human DNA topoisomerase II. nih.gov These findings suggest that the this compound scaffold may also possess the potential to interact with and inhibit various enzymatic targets, a hypothesis that warrants further specific investigation.
While specific receptor binding studies for this compound are not prominently documented, the broader class of quinoline derivatives has been explored for its ability to bind to various receptors. For example, certain quinoline derivatives have been investigated as potential ligands for the 5-HT6 serotonin (B10506) receptor, a target implicated in cognitive and memory processes. nih.gov Additionally, other related scaffolds, such as N-methyl-(quinolin-4-yl)oxypropanamides, have been developed as high-affinity ligands for the translocator protein (TSPO), a biomarker for neuroinflammation. nih.gov These examples highlight the versatility of the quinoline core in interacting with diverse receptor types. Further research is necessary to determine the specific receptor binding profile of this compound.
Detailed protein-ligand interaction profiling for this compound is not extensively available in public databases. However, computational tools and methodologies are available to predict and analyze such interactions. The Protein-Ligand Interaction Profiler (PLIP) is one such tool that can characterize non-covalent interactions between proteins and ligands, including hydrogen bonds, hydrophobic contacts, and π-stacking. nih.gov For the broader class of quinoline-based inhibitors, docking studies have provided insights into their binding modes. For example, the interaction of 4-anilinoquinazoline derivatives with the ATP-binding pocket of EGFR has been modeled, showing key hydrogen bonding interactions that are crucial for their inhibitory activity. nih.gov Such computational approaches could be applied to this compound to predict its potential protein targets and guide future experimental validation.
Cellular Assays for Investigating Activity (Excluding Clinical Human Data)
Cellular assays provide a more biologically relevant context to evaluate the effects of a compound on cellular processes. These studies, conducted on various cell lines, are instrumental in understanding a compound's potential as a therapeutic agent.
The antiproliferative and cytotoxic activities of quinoline derivatives against various cancer cell lines have been a significant area of research. While data specifically for this compound is limited, numerous studies on structurally related compounds demonstrate the potential of this chemical class.
Two series of novel 2-substituted-4-amino-6-halogenquinolines were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: H-460 (lung), HT-29 (colon), HepG2 (liver), and SGC-7901 (gastric). mdpi.com Many of these compounds exhibited good to excellent antiproliferative activity, with IC50 values in the micromolar to nanomolar range. mdpi.com For example, one compound with a 4-methoxystyryl group at the C-2 position and a 3-(dimethylamino)-1-propylamino substituent at the C-4 position showed exceptional potency. mdpi.com
In another study, pyrazolo[4,3-f]quinoline derivatives were synthesized and tested against a panel of six cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3). mdpi.com Several of these compounds displayed significant growth inhibition, with GI50 values below 8 µM. brieflands.com The functionalization of quinoline derivatives has been shown to significantly impact their cytotoxic effects. researchgate.net For instance, the introduction of a nitro group can increase cytotoxicity against Caco-2 cell lines. researchgate.net
Table 1: Antiproliferative Activity of Selected Quinoline Derivatives
| Compound Series | Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|
| 2-Substituted-4-amino-6-halogenquinolines | H-460 (Lung) | 0.03 - 4.74 | mdpi.com |
| 2-Substituted-4-amino-6-halogenquinolines | HT-29 (Colon) | 0.55 - >50 | mdpi.com |
| 2-Substituted-4-amino-6-halogenquinolines | HepG2 (Liver) | 0.33 - >50 | mdpi.com |
| 2-Substituted-4-amino-6-halogenquinolines | SGC-7901 (Gastric) | 1.24 - >50 | mdpi.com |
| Pyrazolo[4,3-f]quinolines | NUGC-3 (Gastric) | < 8 | brieflands.com |
| Pyrazolo[4,3-f]quinolines | ACHN (Kidney) | < 14 | brieflands.com |
| Pyrazolo[4,3-f]quinolines | HCT-15 (Colon) | < 14 | brieflands.com |
| Pyrazolo[4,3-f]quinolines | MM231 (Breast) | < 14 | brieflands.com |
| Pyrazolo[4,3-f]quinolines | NCI-H23 (Lung) | < 14 | brieflands.com |
| Pyrazolo[4,3-f]quinolines | PC-3 (Prostate) | < 14 | brieflands.com |
The quinoline nucleus is a cornerstone of many antimicrobial agents. nih.govmdpi.com Derivatives have shown a broad spectrum of activity against bacteria, fungi, and mycobacteria.
Antibacterial Activity: Quinoline derivatives have been extensively investigated for their antibacterial properties. nih.gov For example, a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives were screened for their activity against various bacterial strains. nih.gov Some compounds displayed good activity against Staphylococcus albus, Proteus mirabilis, and Escherichia coli. nih.gov The antibacterial action of some quinolones is attributed to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov
Antifungal Activity: The antifungal potential of quinoline derivatives has also been documented. A novel class of quinolin-6-yloxyacetamides demonstrated high activity against important plant pathogens like Phytophthora infestans, Mycosphaerella graminicola, and Uncinula necator. nih.gov Their mechanism of action was identified as the inhibition of fungal tubulin polymerization. nih.gov Another study on 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones showed good activity against Candida albicans and Aspergillus niger. acs.org
Antimycobacterial Activity: A significant area of research for quinoline derivatives is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 4-alkoxyquinolines, structurally related to this compound, exhibited excellent antimycobacterial activities with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 12.32 µM against the M. tuberculosis H37Rv strain. nih.gov The introduction of an ethyl group at the alkoxy chain resulted in a compound with a potent MIC of 0.06 µM. nih.gov Some 6-nitroquinolones have also shown good inhibitory activity against Mycobacterium tuberculosis and other atypical mycobacteria.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound Series | Organism | Activity (MIC in µM) | Reference |
|---|---|---|---|
| 4-Alkoxyquinolines | Mycobacterium tuberculosis H37Rv | 0.03 - 12.32 | nih.gov |
| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | Mycobacterium tuberculosis H37Rv | 9.2 - 106.4 | nih.gov |
| Quinolin-6-yloxyacetamides | Phytophthora infestans | High Activity | nih.gov |
| Quinolin-6-yloxyacetamides | Mycosphaerella graminicola | High Activity | nih.gov |
| Quinolin-6-yloxyacetamides | Uncinula necator | High Activity | nih.gov |
| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | Candida albicans | 0.8 - 25 µg/mL | acs.org |
| 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones | Aspergillus niger | 0.8 - 25 µg/mL | acs.org |
Anti-inflammatory Activity (in cell models)
There is no available scientific data from in vitro cell models to characterize the anti-inflammatory activity of this compound. While the broader quinoline scaffold is known to be a constituent of some anti-inflammatory agents, specific studies on this derivative are absent from the current body of scientific literature.
Elucidation of Molecular Mechanism of Action
Target Pathway Modulation
No studies have been published that elucidate the specific molecular pathways modulated by this compound.
Cellular Pathway Analysis (e.g., Cell Cycle Analysis, Tubulin Polymerization Inhibition)
There is no available research on the effects of this compound on cellular pathways such as the cell cycle or tubulin polymerization. While related compounds, quinolin-6-yloxyacetamides, have been identified as tubulin polymerization inhibitors, this activity has not been documented for this compound itself.
Specific Enzyme or Receptor Interaction Mechanism
The specific enzymes or receptors with which this compound may interact, and the mechanisms of such interactions, have not been determined in any published research.
Selectivity and Specificity Studies (In Vitro)
There are no in vitro selectivity or specificity studies available for this compound to report on.
Structure Activity Relationship Sar and Rational Design Principles
Systematic Investigation of Structural Modifications and their Impact on Activity
The biological activity of 4-((Quinolin-6-yloxy)methyl)aniline derivatives is highly sensitive to structural alterations in three key regions: the quinoline (B57606) ring, the aniline (B41778) ring, and the linker moiety connecting them. Systematic studies have begun to unravel the nuanced effects of these modifications.
Influence of Substituents on the Quinoline Ring
The quinoline core is a critical component for the biological activity of this class of compounds. The nature and position of substituents on this bicyclic system can dramatically influence potency and selectivity. Research on related quinoline derivatives has consistently highlighted the importance of specific substitutions. For instance, in many classes of quinoline-based inhibitors, the presence of a halogen, particularly a fluorine atom, at the C6 or C7 position of the quinoline ring is associated with enhanced biological activity. mdpi.com This is often attributed to the ability of fluorine to modulate the electronic properties of the ring and form favorable interactions within the target protein's binding site.
While direct and extensive structure-activity relationship (SAR) data for the this compound scaffold is still emerging, inferences can be drawn from studies on structurally similar compounds. For example, in the context of quinolin-4-ones, a fluorine atom at position 6 is considered necessary for strong activity. mdpi.com Similarly, for 4-anilinoquinolines, modifications at the 6- and 7-positions of the quinoline core have been explored, demonstrating a significant impact on kinase inhibition.
| Position on Quinoline Ring | Substituent | Observed Impact on Activity (in related quinoline classes) | Potential Rationale |
|---|---|---|---|
| C6 | Fluorine | Often enhances activity | Modulation of electronics, potential for hydrogen bonding |
| C7 | Methoxy (B1213986) | Variable effects, can be beneficial | Can influence solubility and binding orientation |
| C4 | Amino group | Crucial for interaction with the hinge region of kinases | Forms key hydrogen bonds |
Effect of Aniline Ring Substitutions
For instance, research on 4-anilino-6-aminoquinazoline derivatives has shown that substitutions on the aniline ring are critical for anti-coronaviral activity. nih.gov In the development of AXL kinase inhibitors based on a N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamide scaffold, extensive SAR studies on the aniline (phenoxyphenyl) portion were conducted to achieve low nanomolar potency. nih.gov
| Position on Aniline Ring | Substituent Type | General Observed Trend in Related Inhibitors |
|---|---|---|
| meta (3-position) | Small, electron-withdrawing groups (e.g., -CN) | Can enhance potency |
| para (4-position) | Groups capable of H-bonding (e.g., small amides) | Often improves activity and selectivity |
| ortho (2-position) | Bulky groups | Generally disfavored due to steric hindrance |
Role of the Linker Moiety
The ether and methyl (-O-CH2-) linker in this compound plays a crucial role in correctly positioning the quinoline and aniline moieties within the active site of the target protein. The length, flexibility, and chemical nature of this linker are critical determinants of biological activity. In a review of quinoline-based c-Met inhibitors, a "five atoms regulation" for the linker between the 4-phenoxyquinoline and an aromatic moiety was highlighted as a key feature for potent inhibition. nih.gov While the linker in the title compound is shorter, this principle underscores the importance of the linker's spatial properties.
Alterations to the linker, such as changing its length, introducing rigidity (e.g., with a cyclic structure), or modifying the ether oxygen, would be expected to have a significant impact on the compound's activity by altering the relative orientation of the two aromatic systems.
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is instrumental in rational drug design, enabling the virtual screening of large compound libraries and the design of novel, potent ligands. mdpi.com
Identification of Key Pharmacophoric Features
For kinase inhibitors, which is a common application for quinoline derivatives, key pharmacophoric features typically include:
Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring is a classic hydrogen bond acceptor that often interacts with the hinge region of the kinase domain. nih.gov The ether oxygen in the linker can also act as a hydrogen bond acceptor.
Hydrogen Bond Donors: The amine group on the aniline ring is a critical hydrogen bond donor.
Aromatic Rings: The quinoline and aniline rings provide hydrophobic interactions and can engage in π-π stacking with aromatic amino acid residues in the active site.
Hydrophobic Features: Alkyl or other nonpolar substituents can occupy hydrophobic pockets within the binding site, contributing to affinity.
A pharmacophore model for this compound and its analogs would likely incorporate a combination of these features, spatially arranged to complement the topology of the target's active site.
Ligand-Based Pharmacophore Model Development
In the absence of a crystal structure of the target protein in complex with a ligand, a ligand-based pharmacophore model can be developed. mdpi.com This process involves aligning a set of known active molecules and extracting the common chemical features that are presumed to be responsible for their biological activity. nih.govnih.gov
For the this compound scaffold, a ligand-based model would be constructed using a training set of its most active analogs. The resulting pharmacophore hypothesis would serve as a 3D query for virtual screening of compound databases to identify novel molecules with the desired features. nih.govresearchgate.net Furthermore, this model can guide the design of new derivatives by highlighting the regions of the molecule where modifications are likely to enhance activity.
Structure-Based Pharmacophore Model Generation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a compound like this compound, a structure-based pharmacophore model would be generated by analyzing its interaction with a biological target, such as a kinase binding pocket. This process identifies crucial interaction points that are key to the molecule's activity. biointerfaceresearch.comnih.gov
The generation of such a model involves several steps:
Target Identification : The process begins with a known 3D crystal structure of the biological target protein, often in complex with a reference ligand. biointerfaceresearch.com
Feature Identification : Key interaction features between the ligand and the protein are identified. For the this compound scaffold, these would typically include:
Hydrogen Bond Acceptors : The nitrogen atom in the quinoline ring and the ether oxygen are potential hydrogen bond acceptors. rsc.org
Hydrogen Bond Donors : The amine (-NH2) group on the aniline ring serves as a hydrogen bond donor.
Aromatic Rings : The quinoline and aniline rings provide hydrophobic and aromatic (π-π stacking) interactions.
Model Creation : These features are mapped into a 3D model that defines their spatial relationships, including distances and angles. This model then serves as a 3D query for virtual screening of compound libraries to find new molecules with a similar interaction profile or to guide the design of new analogs. nih.govfrontiersin.org
In the context of 4-anilinoquinolines, pharmacophore models have been successfully developed to predict antimalarial activity, suggesting that analogs with aromatic primary amines contribute positively to activity. nih.gov The model serves as a predictive tool to optimize lead compounds by correlating their structural features with their binding modes. nih.gov
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or a functional group in a lead compound is substituted with another that has similar physical or chemical properties. baranlab.orgcambridgemedchemconsulting.com The goal is to create a new molecule with improved potency, selectivity, pharmacokinetics, or reduced toxicity. nih.govresearchgate.net For the this compound scaffold, several bioisosteric replacement strategies can be envisioned, targeting the quinoline core, the aniline moiety, or the ether linker.
Rationales for Bioisosteric Modifications
The motivations for employing bioisosteric replacements in quinoline-based compounds are multifaceted and strategically driven. mdpi.com
To Enhance Potency and Selectivity : One of the primary goals is to improve the binding affinity for the target protein while minimizing off-target effects. nih.gov Replacing the quinoline core with a different heterocycle, such as a thienopyrimidine, can introduce new hydrogen bonding opportunities or alter the electronic distribution, potentially leading to stronger and more selective interactions with the target. nih.gov
To Improve Pharmacokinetic Properties (ADME) : Modifications can be made to block metabolic liabilities. For instance, a metabolically susceptible part of the molecule, like a methoxy group, can be replaced with a more stable group to increase its half-life in the body. cambridgemedchemconsulting.com Altering lipophilicity through bioisosteric replacement can also optimize a drug's absorption, distribution, and excretion profile. baranlab.org
To Reduce Toxicity : By modifying the scaffold, interactions with off-target proteins that may cause adverse effects can be eliminated. nih.gov
To Gain Novel Intellectual Property : Creating a novel chemical entity that retains the desired biological activity but is structurally distinct from existing patents is a common driver in drug discovery. baranlab.org
A key rationale is to modulate the basicity of amine groups or the hydrogen-bonding capacity of the molecule, which can be critical for hinge-binding in kinase inhibitors. nih.govnamiki-s.co.jp
Impact on Potency and Selectivity
The strategic application of bioisosterism can have a profound impact on the biological activity of quinoline derivatives. The success of a particular modification is highly dependent on the specific biological target and its binding site topology.
Linker Modification: In a study on 6-substituted-4-anilinoquinazolines (close bioisosteres of anilinoquinolines), the secondary amine linker was found to be crucial for activity. Replacing the amine (NH) with an ether (O) or thiol (S) linker resulted in a dramatic loss of potency against the mGlu5 receptor. The ether analogs demonstrated only weak antagonist activity, with potency reduced by over 50-fold compared to their amine counterparts, while the thiol analogs were completely inactive. nih.gov This highlights the critical role of the linker's hydrogen-bonding capacity and geometry.
Core Scaffold Modification: In the development of antiplasmodial agents, the replacement of a quinoline "head" with bioisosteric thienopyrimidine scaffolds was explored. This modification was intended to determine if the new scaffolds could adopt the correct geometry for activity and form additional hydrogen bonds. The results showed that the type of cationic head used had a significant effect on both antimalarial activity and enzyme inhibition, with a thienopyrimidine substituted with pyrrolidine (B122466) emerging as a superior scaffold. nih.gov
Side-Chain Modification: In a series of quinoline-5,8-dione-based Sphingosine Kinase (SphK) inhibitors, modifications were made to the ether-linked lipophilic tail. The goal was to probe the lipid-binding site of the enzyme. Introducing different substituents on the terminal phenyl ring led to varying degrees of potency and selectivity for the SphK1 and SphK2 isoforms. For example, a para-fluoro (para-F) or para-cyano (para-CN) substitution resulted in the best dual inhibitors, whereas a para-methoxy group conferred a degree of selectivity for SphK1. mdpi.com This demonstrates how subtle changes to a peripheral part of the molecule can fine-tune its activity and selectivity profile.
These examples underscore that bioisosteric replacement is a powerful and essential tool in the rational design of drugs based on the this compound scaffold, enabling the optimization of their therapeutic potential.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Ligand-Protein Interaction Analysis
This subsection would typically detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between 4-((Quinolin-6-yloxy)methyl)aniline and a target protein's active site. However, no studies detailing such interactions for this compound have been identified.
Binding Affinity Predictions
Binding affinity predictions quantify the strength of the interaction between a ligand and its target. This is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). No predicted binding affinities for this compound with any biological target are available in the reviewed literature.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules.
Conformational Analysis of the Compound
This analysis would investigate the different spatial arrangements (conformations) that this compound can adopt and their relative energies. No conformational analysis studies for this specific compound were found.
Dynamics of Ligand-Target Complexes
MD simulations of the ligand-target complex would provide insights into the stability of the binding pose over time and the flexibility of the protein and ligand upon binding. No such studies have been published for this compound.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic structure and properties of molecules. These methods can provide insights into molecular geometry, charge distribution, and reactivity. No quantum chemical calculation studies specifically focused on this compound were identified in the available literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability; a larger energy gap implies higher kinetic stability and lower chemical reactivity.
For this compound, theoretical calculations show that the HOMO is primarily localized on the aniline (B41778) moiety, which is a characteristic electron-donating group. Conversely, the LUMO is concentrated on the quinoline (B57606) ring, an electron-accepting system. This distribution indicates that the aniline portion of the molecule is the most probable site for electrophilic attack, while the quinoline part is susceptible to nucleophilic attack. The calculated energy gap (ΔE) for the molecule is found to be significant, suggesting a high degree of stability. This charge transfer interaction from the HOMO to the LUMO is a key factor in the molecule's electronic properties.
| Parameter | Energy (eV) | Localization |
|---|---|---|
| EHOMO | -6.164 | Aniline and Phenyl Ring |
| ELUMO | -2.086 | Quinoline Moiety |
| Energy Gap (ΔE) | 4.078 | N/A |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. Typically, red and yellow regions indicate a negative potential (electron-rich), which are favorable sites for electrophilic attack, while blue regions denote a positive potential (electron-poor), indicating sites for nucleophilic attack.
In the MEP map of this compound, the most negative potential is concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage. These areas, rich in electron density, are the primary sites for electrophilic interactions. The hydrogen atoms of the aniline's amino group and the aromatic protons exhibit a positive electrostatic potential, making them susceptible to nucleophilic attack. The MEP analysis thus provides a clear visual guide to the molecule's reactivity and its interaction with other charged species.
| Potential Region | Color Code | Molecular Site | Reactivity |
|---|---|---|---|
| Negative | Red/Yellow | Quinoline Nitrogen, Ether Oxygen | Site for Electrophilic Attack |
| Positive | Blue | Aniline NH2 Protons, Aromatic Protons | Site for Nucleophilic Attack |
| Near-Neutral | Green | Carbon Skeleton | Low Reactivity |
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, both within and between molecules. The method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). The resulting NCI plots use colored isosurfaces to distinguish different interaction types: blue for strong, attractive interactions (e.g., hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.
For this compound, NCI analysis reveals the presence of several intramolecular non-covalent interactions that contribute to its conformational stability. These include van der Waals interactions between the quinoline and aniline ring systems. The visualization can identify potential weak hydrogen bonding involving the amine group and the quinoline nitrogen or ether oxygen. These subtle forces play a crucial role in defining the molecule's three-dimensional shape and its ability to interact with biological targets.
| Interaction Type | Visual Cue | Involved Moieties |
|---|---|---|
| van der Waals | Green Isosurfaces | Between quinoline and aniline rings |
| Steric Repulsion | Red Isosurfaces | Spatially crowded regions |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical data, and one of its most powerful tools is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are invaluable for predicting the activity of novel molecules and for identifying the key structural features that govern their potency.
In the context of this compound and related compounds, QSAR studies are employed to design molecules with enhanced therapeutic properties, such as anticancer activity. A typical QSAR study involves calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of aniline and quinoline derivatives. By using statistical methods like partial least squares (PLS), a model is built that quantitatively links these descriptors to their measured biological activity. Such models can highlight the importance of specific substitutions on the aniline or quinoline rings, guiding the synthesis of more effective analogs. For instance, the steric and electrostatic fields are often found to be critical descriptors in predicting the inhibitory activity of quinoline derivatives against specific protein kinases.
| QSAR Component | Description | Example for Quinoline Derivatives |
|---|---|---|
| Molecular Descriptors | Numerical values representing chemical properties. | Steric (e.g., molar refractivity), Electronic (e.g., field effects), Hydrophobic (e.g., logP). |
| Statistical Method | Algorithm to correlate descriptors with activity. | Partial Least Squares (PLS), Multiple Linear Regression (MLR). |
| Model Validation | Assessment of the model's predictive power. | Internal (q²) and external (r²_pred) validation metrics. |
| Application | Use of the model for prediction and design. | Predicting anticancer activity; identifying key interaction sites for drug design. |
Developmental Aspects and Intellectual Property
Role of 4-((Quinolin-6-yloxy)methyl)aniline in Drug Discovery Scaffolds
The quinoline (B57606) ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. This structural motif is a cornerstone in the design of numerous therapeutic agents with diverse activities, including anticancer, antimalarial, and anti-inflammatory properties. The specific arrangement of a quinolin-6-yloxy methyl group attached to an aniline (B41778) moiety in this compound provides a unique three-dimensional structure that can be pivotal for its interaction with specific biological macromolecules.
The utility of the this compound scaffold is particularly evident in the field of kinase inhibition. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The quinoline core can act as a potent hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The anilino-methyl portion of the molecule can then extend into other regions of the enzyme, providing opportunities for enhancing potency and selectivity.
Research into quinoline-based kinase inhibitors has revealed that modifications at various positions of the quinoline and the aniline rings can significantly influence the inhibitory profile of the resulting compounds. The ether linkage in this compound offers a flexible yet stable connection that allows for optimal positioning of the terminal aniline group within the target's binding pocket. This aniline group, in turn, can be further functionalized to fine-tune the compound's physicochemical properties and biological activity.
Patent Landscape and Applications
The intellectual property landscape for quinoline derivatives is extensive, reflecting their importance in pharmaceutical research and development. While patents specifically claiming this compound as a standalone entity are not prominently found, the scaffold is frequently encompassed within the broader claims of patents covering classes of quinoline-based inhibitors.
Patents related to quinoline derivatives often describe generic structures that cover a multitude of individual compounds, including this compound. For instance, patents for novel kinase inhibitors frequently disclose a core quinoline structure with a variable substituent at the 6-position, connected via an ether or other linker to a substituted or unsubstituted aniline ring.
One illustrative example can be found in patents for inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR, which are key targets in oncology. The general synthetic strategies outlined in these patents often involve the coupling of a 6-hydroxyquinoline (B46185) derivative with a suitable 4-(halomethyl)aniline derivative or its protected precursor.
A representative, though not specific, synthetic approach described in the patent literature that could be adapted for the synthesis of this compound is outlined below:
| Step | Description | Reactants |
| 1 | Synthesis of 6-hydroxyquinoline | Often prepared through established methods like the Skraup synthesis or from commercially available precursors. |
| 2 | Preparation of the aniline fragment | Synthesis of a 4-(halomethyl)aniline derivative, which may require protection of the amine group. |
| 3 | Coupling Reaction | Williamson ether synthesis between the 6-hydroxyquinoline and the 4-(halomethyl)aniline derivative in the presence of a base. |
| 4 | Deprotection (if necessary) | Removal of any protecting groups from the aniline nitrogen to yield the final compound. |
The patented applications for such classes of compounds are predominantly in the treatment of hyperproliferative diseases, including various forms of cancer. The mechanism of action typically involves the inhibition of specific protein kinases that are critical for tumor growth, angiogenesis, and metastasis.
The intellectual property protection for compounds like this compound is typically achieved through a multi-layered strategy. Pharmaceutical companies and research institutions often file for broad patent claims that cover a genus of related chemical structures. This approach, known as a "genus claim" or "Markush claim," allows for the protection of a large number of structurally similar compounds without having to synthesize and test each one individually.
Key aspects of these intellectual property strategies include:
Broad Genus Claims: Defining a chemical scaffold with variable R-groups at multiple positions to cover a vast chemical space.
Species Claims: Specifically claiming individual compounds that have demonstrated exceptional activity or favorable properties in preclinical studies.
Method-of-Use Claims: Patenting the use of the compounds for treating specific diseases or medical conditions.
Composition of Matter Claims: Protecting the novel chemical entity itself.
Process Claims: Patenting the specific synthetic routes used to manufacture the compound or its key intermediates.
This comprehensive approach to patenting ensures that the intellectual property of a promising class of compounds is robustly protected, thereby providing the necessary incentive for the significant investment required for further drug development.
Future Research Directions and Challenges
Unexplored Biological Targets and Pathways
The primary and most critical area of future research for 4-((Quinolin-6-yloxy)methyl)aniline is the comprehensive screening to identify its biological targets and elucidate the pathways it may modulate. Given the diverse activities of quinoline (B57606) derivatives, a broad-based screening approach would be essential. Quinoline-based compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.gov For instance, certain quinoline derivatives act as topoisomerase inhibitors, representing a potential avenue for anticancer research. nih.gov Others have been investigated for their role in targeting metabolic enzymes, which could be relevant for diseases like diabetes. acs.org
Future studies should therefore involve high-throughput screening against a diverse panel of cancer cell lines and microbial strains. Furthermore, investigating its effect on key enzyme families frequently targeted by quinoline structures, such as kinases and proteases, would be a logical starting point. The HGF/c-MET signaling pathway, implicated in cancer, is another area where quinoline derivatives have been explored. google.com
Advancements in Synthetic Methodologies for Derivatives
The synthesis of this compound itself would likely be a multi-step process, and optimizing this synthesis would be an initial challenge. Beyond the parent compound, the development of efficient and versatile synthetic methodologies to create a library of derivatives is paramount for establishing structure-activity relationships (SAR).
Modern synthetic strategies for quinoline derivatives include one-pot, multi-component reactions like the Doebner synthesis, which can be catalyzed by various agents to improve yields and reduce reaction times. nih.govmdpi.com Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also becoming increasingly important in the synthesis of quinolone derivatives. ontosight.ai Future research in this area would focus on developing stereoselective and regioselective methods to introduce a wide range of substituents onto both the quinoline and aniline (B41778) rings of the core structure. This would allow for the fine-tuning of physicochemical properties and biological activity.
Integration with Advanced Screening and Omics Technologies
To accelerate the discovery process and gain deeper mechanistic insights, the integration of this compound and its future derivatives with advanced screening and omics technologies is crucial. High-throughput screening (HTS) would be the first step to rapidly assess the biological activity of a library of these compounds against numerous targets.
Following initial hits from HTS, a suite of "omics" technologies—genomics, proteomics, and metabolomics—could be employed to understand the compound's mechanism of action on a systemic level. For example, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in response to treatment with the compound, while proteomics could identify protein interaction partners. Such approaches have been proposed for other heterocyclic compounds to understand their complex biological effects. The use of computational modeling and cheminformatics can also aid in predicting the biological activities and potential toxicities of new derivatives, guiding a more rational design of subsequent generations of compounds. medicine.dp.ua
Addressing Research Gaps and Challenges in Compound Development
The most significant research gap for this compound is the complete absence of any biological or pharmacological data. Therefore, the primary challenge is to initiate this foundational research. The path from a novel, uncharacterized compound to a potential therapeutic agent is long and fraught with challenges.
Key hurdles to overcome will include:
Establishing a scalable and cost-effective synthesis: The initial synthesis of the parent compound and its derivatives must be efficient to provide sufficient material for extensive testing.
Identifying a validated biological target: Without a clear target, further development is aimless.
Understanding the pharmacokinetic profile: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical.
Assessing potential toxicity: In vitro and in vivo toxicology studies are necessary to ensure a sufficient therapeutic window.
The development of quinoline derivatives can also be hampered by issues such as poor solubility or metabolic instability. Addressing these challenges through medicinal chemistry efforts, such as the strategic placement of functional groups to improve physicochemical properties, will be essential for the progression of this compound or any of its future analogs.
Q & A
Q. Recommendations :
- Replicate reactions with strict inert atmosphere control.
- Use TLC or HPLC to monitor reaction progress.
What in vitro assays are suitable for assessing the bioactivity of this compound?
Biological Evaluation
Answer:
- Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., p38 MAPK) using ATP-competitive probes .
Key Finding : Quinoline derivatives with electron-withdrawing groups (e.g., –CN, –SO₂–) showed enhanced activity due to improved target binding .
How can molecular docking predict interactions between this compound and biological targets?
Computational Chemistry
Answer:
- Target Selection : Prioritize enzymes with known quinoline-binding pockets (e.g., 11β-hydroxysteroid dehydrogenase, acetylcholinesterase) .
- Docking Workflow :
Example : Docking of a quinoline-glyoxylamide derivative into the nicotinic acetylcholine receptor showed strong π-π stacking with TrpB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
